tert-butylN-(5-hydroxy-2,2-dimethylpentyl)carbamate
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Overview
Description
tert-Butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate: is a chemical compound with the molecular formula C12H25NO3 and a molecular weight of 231.33 g/mol . It is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a carbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxy-2,2-dimethylpentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamate group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity .
Comparison with Similar Compounds
- tert-Butyl N-(5-hydroxy-2,2-dimethylhexyl)carbamate
- tert-Butyl N-(5-hydroxy-2,2-dimethylbutyl)carbamate
- tert-Butyl N-(5-hydroxy-2,2-dimethylpropyl)carbamate
Comparison: tert-Butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C12H25NO3 |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)16-10(15)13-9-12(4,5)7-6-8-14/h14H,6-9H2,1-5H3,(H,13,15) |
InChI Key |
LPPYGSUGORCTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CCCO |
Origin of Product |
United States |
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